molecular formula C19H17ClN2O3S B2928901 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 1797573-18-2

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Cat. No. B2928901
CAS RN: 1797573-18-2
M. Wt: 388.87
InChI Key: MEHAWOMJMSDMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for a wide range of applications.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) discusses the microwave-assisted synthesis of novel pyrazoline derivatives with potential anti-inflammatory and antibacterial activities. The research highlights the efficiency of microwave irradiation methods in yielding higher product amounts in an environmentally friendly manner compared to conventional heating methods. This study emphasizes the significance of furan-2-yl and chlorophenyl components in the molecular structure, which are related to the chemical structure of interest (Ravula et al., 2016).

Antinociceptive and Anti-inflammatory Properties

Research by Selvam et al. (2012) on thiazolopyrimidine derivatives, including the furan-2-yl and chlorophenyl moieties, demonstrates significant antinociceptive and anti-inflammatory activities. This study provides insights into the potential therapeutic applications of compounds with similar structural features (Selvam et al., 2012).

Aza-Piancatelli Rearrangement

The work by Reddy et al. (2012) on aza-Piancatelli rearrangement involving furan-2-yl(phenyl)methanol derivatives highlights a synthetic pathway that could be relevant for the synthesis or modification of compounds like "(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone." This research sheds light on the methodological advancements in synthesizing heterocyclic compounds (Reddy et al., 2012).

Synthesis and Antiviral Activity

Chen et al. (2010) discuss the synthesis of thiadiazole sulfonamide derivatives starting from chlorobenzoic acid, which bears resemblance to the chlorophenyl component of the compound of interest. The study evaluates the antiviral activities of these compounds, suggesting potential antiviral applications for structurally related molecules (Chen et al., 2010).

Synthesis, Characterization, and Docking Studies

Shahana and Yardily (2020) explore the synthesis, characterization, and docking studies of thiazol-5-yl and thiophene-2-yl methanone derivatives. Their research includes detailed analysis of structural optimization, bonding features, and antibacterial activity predictions, providing a foundation for understanding the chemical and biological properties of compounds with similar structural motifs (Shahana & Yardily, 2020).

properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c20-14-5-2-1-4-13(14)18-7-8-22(9-11-26-18)19(23)15-12-17(25-21-15)16-6-3-10-24-16/h1-6,10,12,18H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHAWOMJMSDMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.